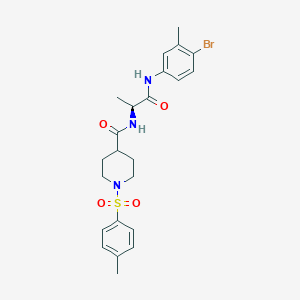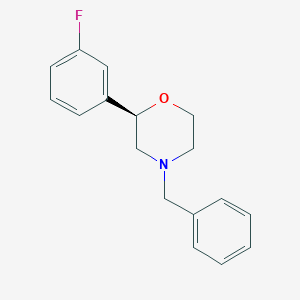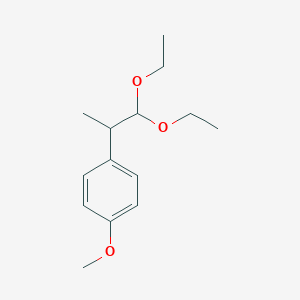![molecular formula C19H16ClN3O B12627816 Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B12627816.png)
Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration
Preparation Methods
The synthesis of Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- involves several steps. One common method includes the intramolecular cyclization of azomethine ylides. This process typically requires specific reaction conditions, such as the presence of a suitable catalyst and controlled temperature . Industrial production methods may involve continuous one-pot synthesis techniques to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis and thiosemicarbazide for the formation of spiro derivatives . Major products formed from these reactions often include other spiro compounds with potential biological activity .
Scientific Research Applications
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- has been extensively studied for its applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology and medicine, it has shown promise as an inhibitor of the MDM2-p53 interaction, which is crucial for the development of anti-cancer therapies . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and pathways .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as the MDM2 protein. By inhibiting the MDM2-p53 interaction, it helps to activate the p53 tumor suppressor protein, leading to the suppression of tumor growth . This interaction is facilitated by the compound’s unique three-dimensional structure, which allows it to bind effectively to the target protein .
Comparison with Similar Compounds
Similar compounds include other spiroindole and spirooxindole derivatives, which also exhibit significant biological activity. For example, spiro[indole-3,2’-pyrrolo[2,3-c]pyrrole]-2,4’-diones have been studied for their anti-cancer properties . Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2’,3’,4’,9’-tetrahydro-3’-methyl-,(1’R,3’S)- is unique due to its specific molecular configuration and its potent inhibition of the MDM2-p53 interaction .
Properties
Molecular Formula |
C19H16ClN3O |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
(3R,3'S)-5-chloro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one |
InChI |
InChI=1S/C19H16ClN3O/c1-10-8-13-12-4-2-3-5-15(12)21-17(13)19(23-10)14-9-11(20)6-7-16(14)22-18(19)24/h2-7,9-10,21,23H,8H2,1H3,(H,22,24)/t10-,19+/m0/s1 |
InChI Key |
QGMFKGFHTXZZHX-APBUJDDRSA-N |
Isomeric SMILES |
C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC=CC=C25 |
Canonical SMILES |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide](/img/structure/B12627733.png)








![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12627769.png)
![4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12627793.png)
![N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide](/img/structure/B12627794.png)

![3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid](/img/structure/B12627806.png)
